5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde typically involves the reaction of hydrazine with β-diketones or β-ketoesters. One common method is the cyclocondensation of hydrazine with 1,3-diketones under acidic or basic conditions . Another approach involves the Knoevenagel condensation followed by Michael addition using L-proline as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as multicomponent reactions and cyclocondensation, are likely employed on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, alcohols, and carboxylic acids .
Scientific Research Applications
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-carbethoxypyrazolone: Similar in structure but with different functional groups.
5-Oxo-1-phenyl-2-pyrazoline-3-carboxylate: Another pyrazole derivative with distinct chemical properties.
Uniqueness
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
57135-04-3 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-oxo-1-phenyl-4H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c13-7-8-6-11-12(10(8)14)9-4-2-1-3-5-9/h1-8H |
InChI Key |
NZYATLGRIURHLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C=N2)C=O |
Origin of Product |
United States |
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